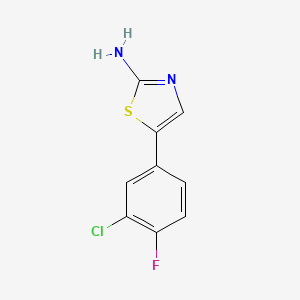

5-(3-Chloro-4-fluorophenyl)thiazol-2-amine

Description

5-(3-Chloro-4-fluorophenyl)thiazol-2-amine (CAS: 1546702-66-2) is a thiazole derivative with a molecular formula of C₉H₆ClFN₂S (MW: 228.67 g/mol). The compound features a thiazole core substituted at position 5 with a 3-chloro-4-fluorophenyl group and an amine group at position 2. Thiazoles are heterocyclic scaffolds known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula |

C9H6ClFN2S |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

5-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H6ClFN2S/c10-6-3-5(1-2-7(6)11)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |

InChI Key |

SQKUQGZJPOOYFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=C(S2)N)Cl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 5-(3-Chloro-4-fluorophenyl)thiazol-2-amine and related compounds:

Key Observations:

- Halogen Positioning : The 3-chloro-4-fluoro substitution in the target compound contrasts with analogs like 5-(4-Cl-2-F-benzyl)thiazol-2-amine, where halogens occupy different positions on the aromatic ring. This affects electronic distribution and steric interactions .

- Heterocycle Core : Thiadiazole derivatives (e.g., ) show distinct biological profiles due to their sulfur-rich cores, which may enhance DNA intercalation or enzyme inhibition .

Q & A

Q. What are the common synthetic routes for 5-(3-Chloro-4-fluorophenyl)thiazol-2-amine?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of precursors such as 3-chloro-4-fluoroaniline with thiazole-forming reagents. Key parameters include:

- Solvents : Dimethylformamide (DMF) or acetonitrile for solubility and reactivity .

- Temperature : Controlled heating (room temperature to 100°C) to optimize reaction kinetics .

- Catalysts/Bases : Potassium carbonate or similar bases to facilitate deprotonation and cyclization . A representative synthetic pathway involves:

- Condensation of 3-chloro-4-fluoroaniline with thiourea derivatives.

- Cyclization under reflux in DMF to form the thiazole core .

Table 1: Synthesis Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Reference |

|---|---|---|---|---|

| 1 | 3-Chloro-4-fluoroaniline + thiourea | DMF | 80–100°C | |

| 2 | Cyclization with K₂CO₃ | DMF | Reflux |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer: Structural confirmation relies on:

- NMR Spectroscopy : To verify aromatic proton environments and substituent positions .

- Mass Spectrometry : For molecular weight validation .

- X-ray Crystallography : Utilizes programs like SHELX for refining crystal structures . For example, SHELXL refines bond lengths and angles, while ORTEP-3 generates graphical representations .

Table 2: Characterization Techniques

| Technique | Purpose | Example Application | Reference |

|---|---|---|---|

| ¹H/¹³C NMR | Assign substituent positions | Confirmation of aryl-thiazole linkage | |

| X-ray Diffraction | Resolve crystal packing | SHELX-refined structure determination |

Q. What solvent systems optimize the synthesis and purification of this compound?

Methodological Answer: Solvent selection balances solubility and reaction efficiency:

- Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in cyclization .

- Precipitation : Adjusting pH with ammonia or water-DMSO mixtures isolates the product .

- Chromatography : Silica gel columns with ethyl acetate/cyclohexane gradients purify derivatives .

Advanced Research Questions

Q. How does the chloro-fluorophenyl substituent influence electronic properties and bioactivity?

Methodological Answer: The electron-withdrawing Cl and F groups:

- Modulate electron density : Enhance thiazole ring electrophilicity, impacting binding to biological targets .

- Increase lipophilicity : Improves membrane permeability, as seen in fluorinated analogs with enhanced antifungal activity . Experimental Design : Compare bioactivity of chloro-fluorophenyl derivatives with non-halogenated analogs using radioligand assays .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions may arise from:

- Purity discrepancies : Validate compound purity via HPLC and elemental analysis .

- Assay variability : Standardize conditions (e.g., cell lines, incubation times) .

- Structural confirmation : Re-examine crystal structures to rule out polymorphic effects .

Table 3: Data Validation Strategies

| Issue | Resolution Method | Reference |

|---|---|---|

| Purity | HPLC (>95% purity) | |

| Bioactivity | Orthogonal assays (e.g., enzymatic vs. cellular) |

Q. What strategies improve metabolic stability in derivatives of this compound?

Methodological Answer:

- Fluorine substitution : Reduces oxidative metabolism (e.g., trifluoromethyl groups enhance stability) .

- Steric hindrance : Introduce bulky substituents at the 4-position of the thiazole ring . Case Study : Derivatives with 5-(trifluoromethyl)thiazol-2-amine show prolonged half-lives in pharmacokinetic studies .

Q. Which computational methods predict binding modes with biological targets?

Methodological Answer:

- Molecular docking : Use software like AutoDock to model interactions with receptors (e.g., dopamine receptors) .

- MD simulations : Validate binding stability over time with GROMACS .

- Electrostatic potential maps : Generated via DFT calculations to identify nucleophilic/electrophilic regions .

Validation : Cross-check computational predictions with X-ray crystallography (e.g., SHELX-refined structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.